3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
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Overview
Description
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with transition metals like palladium in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound might be involved in, is a key process in the synthesis of various organic compounds . This reaction could potentially affect various biochemical pathways depending on the specific context and application.
Result of Action
Compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl and hydroxyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4S/c1-16(21,15(20)19-13-6-4-12(18)5-7-13)10-24(22,23)14-8-2-11(17)3-9-14/h2-9,21H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRKANAPWSFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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